

# Propyl Laurate: A Comprehensive Guide to its Spectral Data (NMR, GC-MS)

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## Compound of Interest

Compound Name: *Propyl laurate*

Cat. No.: B089707

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) spectral data of **propyl laurate**. The information presented herein is intended to support research, development, and quality control activities where the characterization of this fatty acid ester is crucial.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data obtained for **propyl laurate**.

## Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Disclaimer: Experimental  $^1\text{H}$  NMR data for **propyl laurate** was not readily available in the searched databases. The following data is based on established prediction models and should be used as a reference. Actual experimental values may vary.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J) in Hz
4.01	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	6.7
2.28	Triplet	2H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -	7.5
1.65	Sextet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	7.4
1.61	Quintet	2H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -	7.3
1.26	Multiplet	16H	-(CH <sub>2</sub> ) <sub>8</sub> -	
0.93	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	7.4
0.88	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>	7.0

**Table 2: <sup>13</sup>C NMR Spectral Data[1]**

Chemical Shift (ppm)	Assignment
173.9	C=O
66.0	-O-CH <sub>2</sub> -
34.4	-CO-CH <sub>2</sub> -
31.9	-CH <sub>2</sub> -CH <sub>3</sub> (laurate chain)
29.6	-(CH <sub>2</sub> )n-
29.4	-(CH <sub>2</sub> )n-
29.3	-(CH <sub>2</sub> )n-
29.2	-(CH <sub>2</sub> )n-
25.0	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
22.7	-CH <sub>2</sub> -CH <sub>3</sub>
22.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -
14.1	-CH <sub>3</sub> (laurate chain)
10.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

### Table 3: GC-MS Spectral Data[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
61	99.99
43	96.12
41	65.05
60	54.48
73	41.80

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and GC-MS spectra of **propyl laurate**, based on established practices for fatty acid esters.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Dissolve approximately 10-20 mg of **propyl laurate** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filter the solution into a 5 mm NMR tube.

### 2. $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-15 ppm
- Temperature: 298 K

### 3. $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

- Temperature: 298 K

## Gas Chromatography-Mass Spectrometry (GC-MS)[3]

### 1. Sample Preparation:

- Prepare a dilute solution of **propyl laurate** in a volatile organic solvent such as hexane or ethyl acetate (e.g., 1 mg/mL).

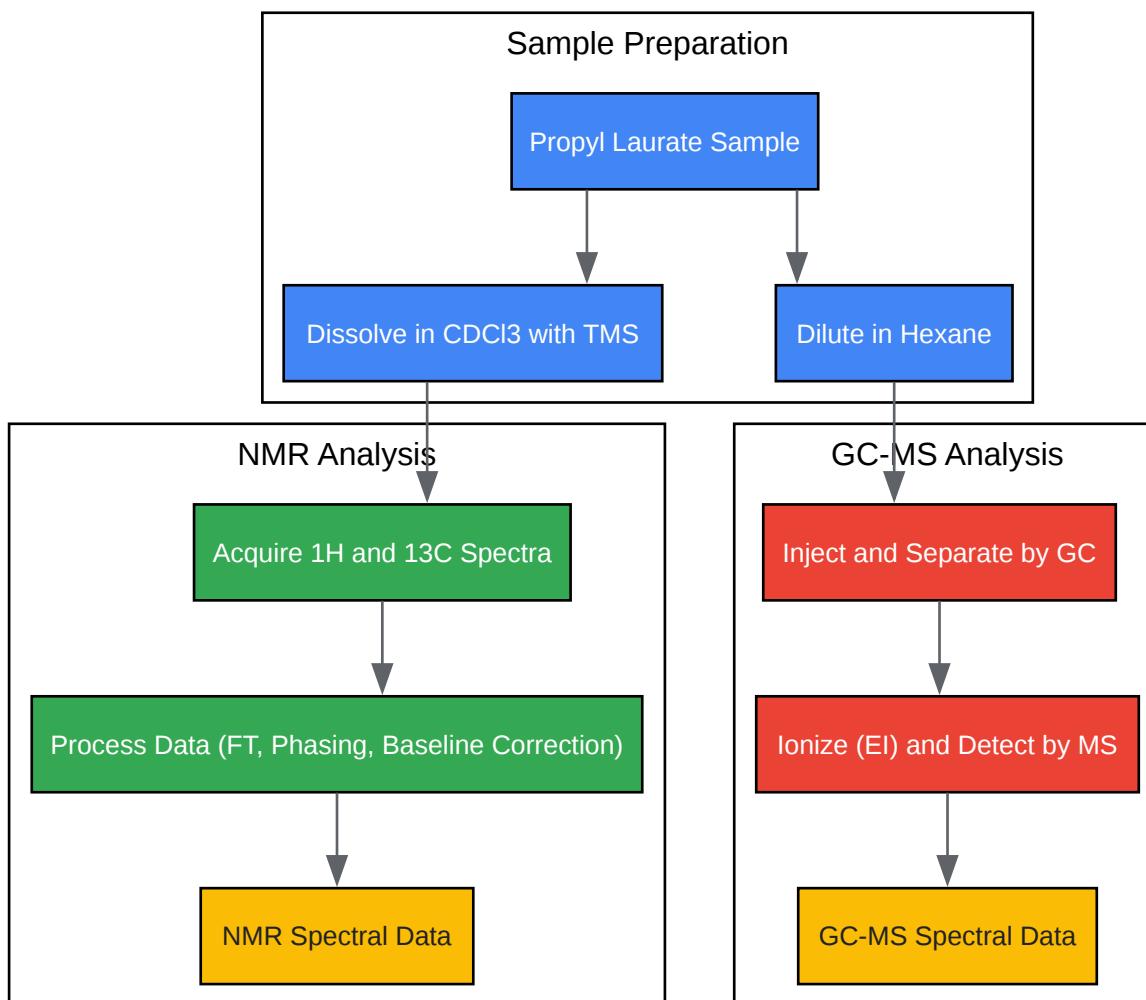
### 2. GC-MS System and Conditions:

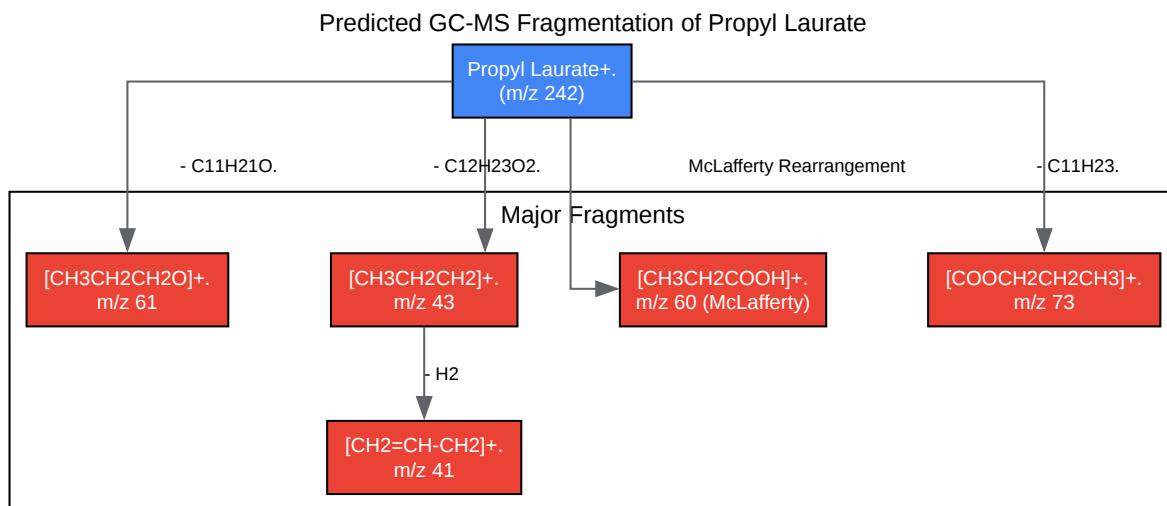
- Gas Chromatograph: Perkin-Elmer Clarus-400 GC or equivalent.[1]
- Mass Spectrometer: Shimadzu QP-2010 mass spectrometer or equivalent.[1]
- Column: Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 90 °C, hold for 4 minutes.[1]
  - Ramp: Increase at 10 °C/min to 240 °C.[1]
- Carrier Gas: Helium at a constant flow rate.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
- Mass Range: 40-400 amu.

## Visualizations

## Experimental Workflow for Spectral Analysis

## Experimental Workflow for Propyl Laurate Spectral Analysis





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## References

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